molecular formula C17H14F4N4O B12244300 6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole

6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B12244300
M. Wt: 366.31 g/mol
InChI Key: BDFIISCTBNPSHK-UHFFFAOYSA-N
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Description

6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzoxazole core, which is a fused ring system containing both benzene and oxazole rings. The presence of fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Pyridine Ring Functionalization: The trifluoromethyl group is introduced into the pyridine ring through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Piperazine Ring Formation: The piperazine ring is formed by reacting the pyridine derivative with piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or THF.

    Substitution: Halogenating agents, trifluoromethylating agents, under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl and fluorine groups but lacks the benzoxazole core.

    Imidazole Derivatives: Contain a similar heterocyclic structure but differ in the specific arrangement of atoms and functional groups.

    Triazole Compounds: Another class of heterocyclic compounds with distinct chemical properties.

Uniqueness

6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole is unique due to its combination of a benzoxazole core with fluorine and trifluoromethyl groups, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14F4N4O

Molecular Weight

366.31 g/mol

IUPAC Name

6-fluoro-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C17H14F4N4O/c18-12-2-3-13-14(9-12)26-16(23-13)25-7-5-24(6-8-25)15-4-1-11(10-22-15)17(19,20)21/h1-4,9-10H,5-8H2

InChI Key

BDFIISCTBNPSHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC4=C(O3)C=C(C=C4)F

Origin of Product

United States

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